molecular formula C11H9BrOZn B14878500 2-Methoxy-1-naphthylZinc bromide

2-Methoxy-1-naphthylZinc bromide

Cat. No.: B14878500
M. Wt: 302.5 g/mol
InChI Key: HAEAOUPQCIVCLF-UHFFFAOYSA-M
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Description

2-Methoxy-1-naphthylzinc bromide is an organozinc reagent characterized by a naphthalene ring substituted with a methoxy group at the 2-position and a zinc bromide moiety at the 1-position. This compound is typically utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where its aryl group acts as a nucleophile. The methoxy substituent enhances electron density on the aromatic ring, influencing reactivity and selectivity in metal-catalyzed transformations . Its structure is often confirmed via X-ray crystallography using programs like SHELX and visualized with tools such as ORTEP-3 .

Properties

Molecular Formula

C11H9BrOZn

Molecular Weight

302.5 g/mol

IUPAC Name

bromozinc(1+);2-methoxy-1H-naphthalen-1-ide

InChI

InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

HAEAOUPQCIVCLF-UHFFFAOYSA-M

Canonical SMILES

COC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1-naphthylZinc bromide can be synthesized through the reaction of 2-methoxy-1-naphthyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Methoxy-1-naphthyl bromide+Zn2-Methoxy-1-naphthylZinc bromide\text{2-Methoxy-1-naphthyl bromide} + \text{Zn} \rightarrow \text{2-Methoxy-1-naphthylZinc bromide} 2-Methoxy-1-naphthyl bromide+Zn→2-Methoxy-1-naphthylZinc bromide

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-1-naphthylZinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-naphthylZinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving 2-Methoxy-1-naphthylZinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

2-Methoxy-1-naphthylZinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Methoxy-1-naphthylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing transition states. This coordination enhances the reactivity of the compound and allows for efficient bond formation .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 2-Methoxy-1-naphthylzinc Bromide and Analogous Compounds
Compound Molecular Formula Key Functional Groups Reactivity Profile Primary Applications
2-Methoxy-1-naphthylzinc bromide C₁₁H₉BrOMeZn Methoxy-substituted naphthyl Moderate reactivity, selective coupling Cross-coupling reactions, drug synthesis
Phenylzinc bromide C₆H₅ZnBr Unsubstituted phenyl Higher reactivity, less steric hindrance Broad-range cross-couplings
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ Bromide, methyl ether Anticancer activity (IC₅₀ = 0.54 nM) Oncology research, survival inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N,O-bidentate directing group Facilitates C–H bond activation Metal-catalyzed functionalization
Key Observations:

Electronic and Steric Effects: The methoxy group in 2-Methoxy-1-naphthylzinc bromide increases electron density, enhancing nucleophilicity compared to unsubstituted arylzinc reagents like phenylzinc bromide. This substitution also introduces steric bulk, reducing reaction rates but improving regioselectivity in couplings . In contrast, Sepantronium bromide (YM-155) leverages its bromine and ether groups for biological targeting, inhibiting survivin in cancer cells with nanomolar potency .

Role in Catalysis :

  • While 2-Methoxy-1-naphthylzinc bromide acts as a coupling partner, compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide serve as directing groups in C–H activation, showcasing complementary roles in synthetic chemistry .

Biological vs. This highlights the divergent applications of brominated organics: drug candidates vs. reaction intermediates .

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